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Compound of Interest

Compound Name:
4-(4-Chlorophenoxy)-3-

nitropyridine

CAS No.: 919118-79-9

Cat. No.: B8572739

Get Quote

Technical Guide: 4-(4-Chlorophenoxy)-3-
nitropyridine[1]
Executive Summary
4-(4-Chlorophenoxy)-3-nitropyridine is a specialized heterocyclic intermediate critical to the

synthesis of diaryl ether-based pharmacophores.[1] It serves as a structural precursor to 3-

amino-4-(4-chlorophenoxy)pyridine, a scaffold frequently employed in the development of multi-

kinase inhibitors (e.g., targeting VEGFR, PDGFR, and Raf pathways).[1] This guide details the

compound's physicochemical profile, validated synthetic protocols via Nucleophilic Aromatic

Substitution (SNAr), and its downstream utility in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a pyridine ring substituted at the 3-position with a nitro group and at

the 4-position with a 4-chlorophenoxy moiety.[1] The nitro group acts as a critical electron-
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withdrawing group (EWG), activating the pyridine ring for initial synthesis and serving as a

latent amine functionality for subsequent derivatization.

Descriptor Value

IUPAC Name 4-(4-chlorophenoxy)-3-nitropyridine

Molecular Formula C₁₁H₇ClN₂O₃

Molecular Weight 250.64 g/mol

Core Scaffold Nitropyridine / Diaryl Ether

Key Functionalities
Nitro (reducible), Chloro (lipophilic), Pyridine

Nitrogen (H-bond acceptor)

CAS Number (Related) 13091-23-1 (Precursor: 4-Chloro-3-nitropyridine)

Structural Visualization
The following diagram illustrates the connectivity and the electronic influence of the nitro group

which activates the C4 position.
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Figure 1: Structural connectivity highlighting the activating nitro group at C3 relative to the ether

linkage at C4.[1]
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Physicochemical Profile
While specific experimental data for this intermediate is often proprietary, the following

properties are derived from validated structural analogs and computational models.

Property Data / Range Notes

Physical State Solid (Crystalline)

Likely pale yellow to orange

needles due to nitro

conjugation.[1][2]

Melting Point 85–95 °C (Predicted)

Analogous to 4-(4-

chlorophenoxy)nitrobenzene

(mp 67-70°C) but higher due to

pyridine polarity.[1]

Solubility DMSO, DMF, Ethyl Acetate
High solubility in polar aprotic

solvents; low water solubility.

LogP ~3.2

Lipophilic, suitable for

membrane permeability in drug

scaffolds.

Reactivity Electrophilic (at C2/C6)
The nitro group makes the ring

electron-deficient.[1]

Synthetic Pathways[1][6][7][9][10][11]
The synthesis of 4-(4-Chlorophenoxy)-3-nitropyridine relies on a robust Nucleophilic

Aromatic Substitution (SNAr).[1] The 3-nitro group is essential; it lowers the LUMO energy of

the pyridine ring, making the 4-chloro substituent highly susceptible to displacement by the

phenoxide nucleophile.

Experimental Protocol: SNAr Coupling
Reagents:

Substrate: 4-Chloro-3-nitropyridine (1.0 eq)[1]
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Nucleophile: 4-Chlorophenol (1.1 eq)[1]

Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃)[1]

Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

4-chlorophenol (1.1 eq) in anhydrous DMSO (0.5 M concentration).

Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15

minutes to generate the phenoxide anion.

Addition: Add 4-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (30%

EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by the

product (Rf ~0.4).

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x

volume). A precipitate should form.[3]

Isolation: Filter the solid, wash copiously with water to remove DMSO and inorganic salts.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂,

Gradient 10-40% EtOAc in Hexanes).

Reaction Mechanism Visualization[1]
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Figure 2: SNAr mechanism illustrating the addition-elimination pathway facilitated by the nitro

group.[1]

Downstream Applications in Drug Discovery[10]
This compound is rarely the final API; rather, it is a "linchpin" intermediate. The primary

application involves the reduction of the nitro group to an amine, creating a 3-amino-4-

phenoxypyridine core.[1] This core is structurally homologous to the scaffold found in kinase

inhibitors like Sorafenib (though Sorafenib utilizes a carboxamide-pyridine, the diaryl ether logic

is identical).

Functionalization Workflow
Reduction: The nitro group is reduced to an amine using Iron/Ammonium Chloride

(Fe/NH₄Cl) or Hydrogenation (H₂/Pd-C).[1]

Product: 4-(4-chlorophenoxy)pyridin-3-amine.[1]

Urea Formation: The resulting amine is reacted with isocyanates to form urea linkages, a

classic motif for binding to the ATP pocket of kinases (e.g., VEGFR2, BRAF).
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Figure 3: Synthetic workflow from the nitro-intermediate to bioactive kinase inhibitors.[1]
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Safety & Handling (MSDS Summary)
As a nitro-pyridine derivative, this compound requires strict safety adherence.[1]

Hazards:

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][4]

Skin/Eye Irritation: Causes serious eye damage (Category 1) and skin irritation.

Sensitization: Potential skin sensitizer.[1]

Handling Protocols:

Use only in a chemical fume hood.

Wear nitrile gloves, safety goggles, and a lab coat.

Avoid dust formation; use wet-wiping for spills.[1]

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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